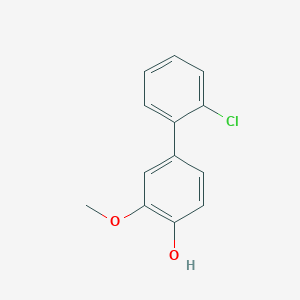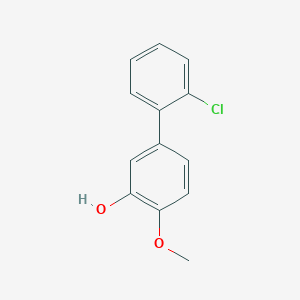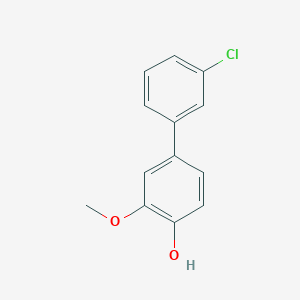
5-(2,4-Difluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)-2-methoxyphenol, 95% (DFMOP 95%) is a compound of interest due to its potential applications in scientific research. It is a phenol derivative with two fluorine atoms on the benzene ring and a methoxy group at the para-position. It is used in a variety of laboratory experiments, including organic synthesis, pharmaceutical research, and material science.
Mécanisme D'action
DFMOP 95% is a phenol derivative with two fluorine atoms on the benzene ring and a methoxy group at the para-position. This unique structure allows it to interact with various biological molecules, such as proteins and nucleic acids. The two fluorine atoms on the benzene ring allow it to form strong hydrogen bonds with proteins, while the methoxy group at the para-position allows it to interact with nucleic acids. This interaction allows DFMOP 95% to modulate the activity of proteins and nucleic acids and, consequently, affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
DFMOP 95% has a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of certain diseases. It has also been shown to have antiviral and antibacterial properties, which can be beneficial for the treatment of infections. In addition, it has been shown to have neuroprotective and cardioprotective effects, which can be beneficial for the treatment of neurological and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFMOP 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, which makes it an attractive option for researchers on a budget. Another advantage is its versatility, as it can be used in a variety of laboratory experiments. However, it also has some limitations. One limitation is its low solubility in water, which makes it difficult to use in aqueous solutions. In addition, it can be toxic if not handled properly, so it should be handled with caution.
Orientations Futures
DFMOP 95% has a variety of potential future directions for scientific research. One potential direction is the development of new drugs and other bioactive molecules based on the structure of DFMOP 95%. Another potential direction is the development of new polymers and other materials based on the structure of DFMOP 95%. In addition, DFMOP 95% could be used in the development of new analytical techniques for the detection and quantification of various compounds. Finally, DFMOP 95% could be used in the development of new methods for the synthesis of compounds.
Méthodes De Synthèse
DFMOP 95% can be synthesized via a two-step process. The first step involves the reaction of 2,4-difluorophenol with methanol in the presence of sulfuric acid. This reaction results in the formation of 5-(2,4-difluorophenyl)-2-methoxyphenol, 95%. The second step involves the purification of the product by recrystallization.
Applications De Recherche Scientifique
DFMOP 95% is a useful compound for scientific research due to its versatility. It can be used in organic synthesis, pharmaceutical research, and material science. In organic synthesis, it can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In pharmaceutical research, it can be used as a starting material for the synthesis of drugs and other bioactive molecules. In material science, it can be used as a starting material for the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-5-2-8(6-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETWTWEGXGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685522 |
Source


|
| Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261954-47-5 |
Source


|
| Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














